(E)-N-[4-(BENZYLOXY)PHENYL]-3-(4-NITROPHENYL)-2-PROPENAMIDE
Overview
Description
(E)-N-[4-(BENZYLOXY)PHENYL]-3-(4-NITROPHENYL)-2-PROPENAMIDE is an organic compound that features a benzyl ether and a nitro group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(BENZYLOXY)PHENYL]-3-(4-NITROPHENYL)-2-PROPENAMIDE typically involves a multi-step process:
Formation of the Benzyl Ether: The initial step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Knoevenagel Condensation: The 4-(benzyloxy)benzaldehyde is then subjected to a Knoevenagel condensation with 4-nitrobenzaldehyde in the presence of a base like piperidine to form the corresponding (E)-3-(4-nitrophenyl)-2-propenal.
Amidation: Finally, the (E)-3-(4-nitrophenyl)-2-propenal undergoes amidation with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-(BENZYLOXY)PHENYL]-3-(4-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The benzyl ether can be oxidized to a benzaldehyde using oxidizing agents such as potassium permanganate.
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Reduction: (E)-N-[4-(BENZYLOXY)PHENYL]-3-(4-AMINOPHENYL)-2-PROPENAMIDE.
Oxidation: (E)-N-[4-(BENZALDEHYDE)PHENYL]-3-(4-NITROPHENYL)-2-PROPENAMIDE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or inflammatory diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, providing insights into binding mechanisms and activity.
Mechanism of Action
The mechanism of action of (E)-N-[4-(BENZYLOXY)PHENYL]-3-(4-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can induce cellular damage. The benzyl ether moiety may facilitate binding to hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
4-Nitrobenzaldehyde: A compound with a nitro group attached to a benzaldehyde.
(E)-3-(4-Nitrophenyl)-2-Propenal: A compound with a nitro group and an aldehyde group attached to a propenal backbone.
Uniqueness
(E)-N-[4-(BENZYLOXY)PHENYL]-3-(4-NITROPHENYL)-2-PROPENAMIDE is unique due to the combination of its benzyl ether and nitro functionalities, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-(4-phenylmethoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-22(15-8-17-6-11-20(12-7-17)24(26)27)23-19-9-13-21(14-10-19)28-16-18-4-2-1-3-5-18/h1-15H,16H2,(H,23,25)/b15-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSIKMJOFRZLMM-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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